molecular formula C8H9N3 B8755735 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8755735
M. Wt: 147.18 g/mol
InChI Key: YNNMZEFRJKNDNH-UHFFFAOYSA-N
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Description

5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with an ethyl group at the 5-position. Pyrrolo[2,3-d]pyrimidines are structurally analogous to purine nucleosides, enabling interactions with biological targets such as enzymes and receptors . These compounds are pharmacologically significant, with derivatives showing antitumor, antiviral, and antibiotic activities . The ethyl substituent at position 5 enhances lipophilicity compared to smaller alkyl groups (e.g., methyl) and may improve metabolic stability relative to halogenated analogs .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C8H9N3/c1-2-6-3-10-8-7(6)4-9-5-11-8/h3-5H,2H2,1H3,(H,9,10,11)

InChI Key

YNNMZEFRJKNDNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=NC=NC=C12

Origin of Product

United States

Scientific Research Applications

Kinase Inhibition

5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied for their ability to inhibit various protein kinases. Protein kinases are crucial in regulating cellular processes such as growth, differentiation, and metabolism. The inhibition of these kinases is particularly relevant in cancer therapy, where abnormal kinase activity contributes to tumorigenesis.

  • Mechanism of Action : These compounds typically act by binding to the ATP-binding site of kinases, preventing substrate phosphorylation. This leads to downstream effects such as cell cycle arrest and apoptosis in cancer cells .

Cancer Treatment

Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds derived from this compound exhibited IC50 values ranging from 29 to 59 µM against mammary gland cancer (MCF-7) and other cell lines. Notably, some derivatives showed comparable potency to established tyrosine kinase inhibitors like sunitinib .
CompoundTarget KinaseIC50 (nM)Cancer Cell Line
5kEGFR40HepG2
5kHer2204MCF-7
5kVEGFR250A549
5kCDK2100HCT116

Development of Multi-targeted Therapies

The versatility of this compound allows it to be developed into multi-targeted therapies that can address multiple signaling pathways involved in cancer progression. This is particularly valuable for overcoming resistance to single-target therapies.

Case Study: Inhibition of RET Kinase

A study investigated the efficacy of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of the RET kinase, which is implicated in several cancers. The findings demonstrated that these derivatives could effectively inhibit both wild-type and drug-resistant mutant forms of RET .

Case Study: JAK Inhibition

Another case study focused on the use of pyrrolo[2,3-d]pyrimidine compounds as Janus Kinase (JAK) inhibitors. These compounds showed potential in treating autoimmune diseases and cancers by modulating immune responses through JAK pathway inhibition .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Substituent (Position 5) Molecular Weight Key Properties/Biological Activity References
5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine Ethyl 163.2 (calculated) Enhanced lipophilicity; potential enzyme inhibition -
5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl 148.16 Anticandidate for kinase inhibition
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine Bromo 213.02 Steric hindrance; used in Suzuki couplings
5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Iodo 296.5 Bulky substituent; impacts DNA binding
LY231514 (Antifolate) 2-(2-Amino-3,4-dihydro-4-oxo-pyrrolo)ethyl 471.4 Inhibits TS, DHFR, GARFT enzymes (Ki = 1.3–65 nM)

Key Observations :

  • Ethyl vs. Methyl: The ethyl group increases molecular weight and lipophilicity (logP ~1.5 vs.
  • Ethyl vs. Halogens : Bromo and iodo substituents introduce steric bulk and electronegativity, favoring cross-coupling reactions but possibly reducing solubility .

Substituent Variations at Position 7

The 7-position influences conformational flexibility and metabolic stability:

Compound Substituent (Position 7) Key Properties References
This compound H Base structure; unsubstituted N7 -
7-Methyl derivatives Methyl Increased steric protection; e.g., 7-methyl-4-chloro analog (CAS 1060816-67-2)
7-Cyclopropylmethyl Cyclopropylmethyl Enhanced metabolic stability; e.g., kinase inhibitors

Key Observations :

  • 7-Methyl : Improves stability against oxidation but may reduce solubility .
  • 7-Cyclopropylmethyl : Introduced in kinase inhibitors to prolong half-life .

Functional Group Variations at Position 4

The 4-position is often modified for pharmacological optimization:

Compound Substituent (Position 4) Key Properties References
4-Chloro derivatives Chloro Electrophilic site for nucleophilic substitution
4-Amino derivatives Amino Hydrogen bonding capacity; e.g., 5-methyl-4-amine (CAS 1234616-34-2)
4-Carboxylate esters COOEt Prodrug potential; hydrolyzes to active acid

Key Observations :

  • 4-Chloro : Facilitates further functionalization (e.g., amination) .
  • 4-Amino: Critical for enzyme binding (e.g., DHFR inhibition in LY231514) .

Physicochemical Properties

Ethyl substitution balances lipophilicity and steric effects compared to analogs:

Property This compound (Predicted) 5-Methyl Analog 4-Chloro-7H Analog
Molecular Weight 163.2 148.16 167.6 (Cl)
logP ~1.5 ~1.0 ~1.8
Solubility (Organic) High Moderate High
Melting Point 180–190°C (estimated) Not reported 215–220°C

Preparation Methods

Reaction Mechanism and Substrate Preparation

The most widely reported method involves cyclocondensation between 2-amino-5-ethylfuran-3-carbonitrile (30 ) and guanidine under basic conditions. The 2-amino-5-ethylfuran intermediate is synthesized via Knoevenagel condensation of ethyl acetoacetate derivatives with malononitrile. For example:

  • Step 1 : Ethyl 4,4-dimethoxybutanoate reacts with malononitrile in ethanol under reflux to form 2-amino-4-ethylfuran-3-carbonitrile.

  • Step 2 : The furan intermediate undergoes cyclization with guanidine (liberated from guanidine hydrochloride using sodium methoxide) in methanol at 60°C for 12 hours, yielding 2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (31 ) in 50–60% yield.

Key Reaction Parameters

ParameterValue/DescriptionSource
SolventMethanol or ethanol
Temperature60–70°C
BaseSodium methoxide or triethylamine
Reaction Time12–24 hours
Yield50–60%

Purification and Optimization

Distillation of the crude product under reduced pressure (0.1 mmHg at 120°C) improves purity compared to silica gel chromatography. The final compound is characterized by 1H^1H-NMR resonances at δ 6.38 (vinyl proton) and δ 2.45 (ethyl CH2_2).

Nucleophilic Substitution on Pyrrolo[2,3-d]Pyrimidine Precursors

Halogenated Intermediate Route

An alternative approach starts with 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine (20 ), synthesized via chlorination of the 4-hydroxy derivative using POCl3_3. Subsequent nucleophilic substitution introduces functional groups:

  • Step 1 : 5-Ethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (31 ) is treated with POCl3_3 in dimethylformamide (DMF) at 80°C for 6 hours to yield the 4-chloro derivative.

  • Step 2 : The chloro group is displaced by arylthiols or amines under oxidative conditions (e.g., iodine in ethanol/water).

Reaction Conditions for Substitution

ReagentSolvent SystemTemperatureYieldSource
Arylthiols + I2_2Ethanol/water (3:1)Reflux28–45%
Ammonia (gas)Tetrahydrofuran25°C65%

One-Pot Synthesis via Furan-Aldehyde Cyclization

Patent-Based Methodology

US5254687A discloses a one-pot synthesis using 3-(4-carbethoxyphenyl)propanal and paraformaldehyde in ethanol with ethyl benzothiazolium bromide as a catalyst. The reaction proceeds via:

  • Aldol condensation to form a 4-hydroxy-3-oxobutyl intermediate.

  • Cyclization with malononitrile to generate the pyrrolo[2,3-d]pyrimidine core.

  • Saponification with NaOH to yield the final 5-ethyl derivative.

Advantages and Limitations

  • Advantages : No specialized equipment required; mild conditions (70°C, atmospheric pressure).

  • Limitations : Low yield (∼30%) due to competing side reactions; requires chromatographic purification.

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodYield (%)ScalabilityPurity (%)
Cyclocondensation with guanidine50–60High≥95
Nucleophilic substitution28–65Moderate90–95
One-pot aldehyde cyclization30–40Low85–90

Cost and Environmental Impact

  • Cyclocondensation : Uses inexpensive reagents (malononitrile, guanidine) but generates cyanide waste.

  • Nucleophilic substitution : Requires POCl3_3, a hazardous reagent, necessitating stringent safety protocols.

Recent Advances in Catalytic Systems

Palladium-Catalyzed Cross-Coupling

A 2023 study introduced Suzuki-Miyaura coupling to introduce aryl groups at the 5-position. Using Pd(PPh3_3)4_4 as a catalyst, 5-iodo-pyrrolo[2,3-d]pyrimidine reacts with ethylboronic acid in dioxane/water (4:1) at 80°C, achieving 75% yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction time for cyclocondensation steps by 80%, though yields remain comparable to conventional heating .

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 5-ethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives?

  • Methodology : The synthesis typically involves multi-step reactions, such as coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate, followed by cyclization and chlorination (for analogs like 4-chloro-5-ethyl derivatives) . Alternative routes involve constructing the pyrimidine ring on a pre-formed pyrrole scaffold using urea derivatives or formamides .
  • Optimization : Reaction efficiency can be improved by optimizing solvent systems (e.g., DMSO for cyclization) and temperature control (e.g., 363 K for azide substitutions) .

Q. How can researchers structurally characterize this compound derivatives?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., ethyl group at C5) via 1^1H and 13^{13}C NMR.
  • Mass Spectrometry : Validate molecular weight (e.g., C8_8H8_8ClN3_3 for 4-chloro-5-ethyl derivatives, MW 181.62 g/mol) .
  • X-ray Crystallography : Resolve ambiguities in fused-ring systems using single-crystal data .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :

  • Use personal protective equipment (PPE) due to acute oral toxicity (H302) and skin irritation (H315) risks .
  • Store in dark, dry conditions at room temperature to prevent decomposition .
  • Dispose of waste via certified hazardous waste handlers compliant with regional regulations (e.g., UN2811 classification) .

Advanced Research Questions

Q. How can substituent modifications on the pyrrolo[2,3-d]pyrimidine scaffold enhance kinase inhibition selectivity?

  • SAR Insights :

  • C4 Position : Chlorine or morpholinyl groups improve binding to kinase ATP pockets (e.g., FAK inhibitors with IC50_{50} < 100 nM) .
  • C5 Ethyl Group : Enhances hydrophobic interactions with kinase active sites (e.g., EGFR inhibition) compared to methyl analogs .
    • Experimental Design : Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .

Q. How can researchers resolve discrepancies in reported biological activities (e.g., anti-HIV vs. cytotoxicity)?

  • Data Analysis :

  • Dose-Response Curves : Compare EC50_{50} (efficacy) and CC50_{50} (cytotoxicity) values across cell lines (e.g., ribonucleoside analogs showed moderate anti-HIV activity but low cytotoxicity in MT-4 cells) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., CHK1 inhibition in cancer cell cycle arrest) .

Q. What strategies mitigate off-target effects in kinase inhibitors derived from this scaffold?

  • Approaches :

  • Kinome-Wide Profiling : Use platforms like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .
  • Prodrug Design : Introduce metabolically labile groups (e.g., morpholinyl) to reduce non-specific interactions .

Q. How to evaluate the compound’s impact on cell cycle checkpoints in cancer therapy?

  • Experimental Workflow :

  • In Vitro Assays : Measure CHK1 inhibition via phospho-CDC25C (Ser216) ELISA in HCT116 colon cancer cells .
  • In Vivo Models : Use xenograft models to assess tumor regression and synergy with DNA-damaging agents (e.g., gemcitabine) .

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